

A Technical Guide to the Physical Properties of Boc-NH-PEG12-COOH

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Compound of Interest		
Compound Name:	Ms-PEG12-Boc	
Cat. No.:	B8104411	Get Quote

This in-depth technical guide provides a comprehensive overview of the core physical properties of Boc-NH-PEG12-COOH, a heterobifunctional PROTAC linker essential for researchers, scientists, and professionals in drug development. This document outlines the molecule's key characteristics, provides detailed experimental protocols for its analysis, and visualizes its application in relevant biochemical pathways.

Core Physical and Chemical Properties

Boc-NH-PEG12-COOH is a polyethylene glycol (PEG) derivative featuring a Boc-protected amine group at one end and a carboxylic acid group at the other, connected by a 12-unit ethylene glycol chain. This structure allows for the sequential conjugation of two different molecules, making it a valuable tool in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

It is important to note a common point of ambiguity in the nomenclature of similar PEG linkers. The "-COOH" suffix can refer to either a propionic acid terminus (-CH2CH2COOH) or an acetic acid terminus (-CH2-COOH). This guide focuses on the more frequently cited variant in PROTAC literature, Boc-NH-PEG12-CH2CH2COOH.

Summary of Physical Properties

The following table summarizes the key quantitative data for Boc-NH-PEG12-CH2CH2COOH.



Property	Value	Source
Molecular Formula	C32H63NO16	[1][2][3]
Molecular Weight	717.84 g/mol	[1][2]
Appearance	Colorless to light yellow viscous liquid or solid-liquid mixture	
Purity	≥95% to ≥98%	_
Storage Conditions	-20°C, protect from light. For stock solutions: -80°C (up to 6 months) or -20°C (up to 1 month).	_

Note: A related compound, Boc-NH-PEG12-CH2-COOH, has a molecular formula of C31H61NO16 and a molecular weight of approximately 703.81 g/mol .

Solubility Profile

Boc-NH-PEG12-COOH exhibits solubility in a range of organic solvents.

Solvent	Solubility	Notes
DMSO	100 mg/mL (139.31 mM)	Ultrasonic assistance may be required. Use of newly opened, hygroscopic DMSO is recommended.
Aqueous Buffers	Soluble in various formulations for in vivo use.	For example, a clear solution of ≥ 2.5 mg/mL can be achieved in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Experimental Protocols



Detailed methodologies for the characterization of Boc-NH-PEG12-COOH are crucial for ensuring its quality and proper application in research.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong UV chromophore in the PEG backbone, standard UV detection is not suitable for purity analysis. Instead, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are recommended.

Objective: To determine the purity of Boc-NH-PEG12-COOH using reversed-phase HPLC coupled with an ELSD.

Materials:

- Boc-NH-PEG12-COOH sample
- HPLC-grade acetonitrile
- HPLC-grade water
- Reversed-phase C8 or C18 column (e.g., 4.6 x 150 mm, 5 μm)
- HPLC system equipped with a gradient pump, autosampler, and ELSD

Procedure:

- Sample Preparation: Prepare a 1 mg/mL solution of Boc-NH-PEG12-COOH in a 50:50 mixture of acetonitrile and water.
- Chromatographic Conditions:
 - Mobile Phase A: Water
 - Mobile Phase B: Acetonitrile
 - Gradient: A linear gradient from 30% B to 70% B over 20 minutes.







• Flow Rate: 1.0 mL/min

Column Temperature: 40°C

Injection Volume: 10 μL

ELSD Settings:

Nebulizer Temperature: 30°C

Evaporator Temperature: 50°C

Gas Flow (Nitrogen): 1.5 SLM

 Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Kinetic Solubility Assay

This protocol provides a method to determine the aqueous solubility of Boc-NH-PEG12-COOH.

Objective: To assess the kinetic solubility of the compound in a buffered aqueous solution.

Materials:

- Boc-NH-PEG12-COOH
- DMSO (anhydrous)
- Phosphate-buffered saline (PBS), pH 7.4
- 96-well microplate
- Plate shaker
- UV-Vis microplate reader or nephelometer

Procedure:



- Stock Solution Preparation: Prepare a 10 mM stock solution of Boc-NH-PEG12-COOH in DMSO.
- Serial Dilution: In the 96-well plate, perform serial dilutions of the DMSO stock solution with PBS to achieve a range of final compound concentrations (e.g., 1 μM to 200 μM) with a final DMSO concentration of 1-2%.
- Incubation: Seal the plate and incubate at room temperature for 2 hours with constant shaking.
- Measurement: Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) using a UV-Vis plate reader. The concentration at which a significant increase in turbidity or absorbance is observed indicates the precipitation point and thus the kinetic solubility.

Applications in PROTAC Synthesis and Mechanism

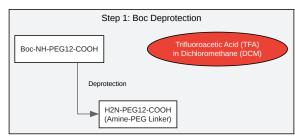
Boc-NH-PEG12-COOH is a cornerstone in the modular synthesis of PROTACs. Its bifunctional nature allows for the controlled and sequential attachment of a ligand for a target protein (warhead) and a ligand for an E3 ubiquitin ligase.

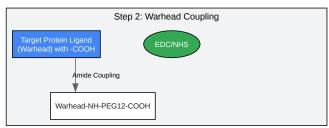
PROTAC Synthesis Workflow

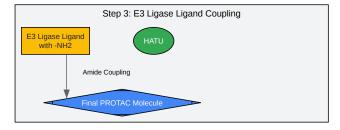
The following diagram illustrates a typical workflow for synthesizing a PROTAC using Boc-NH-PEG12-COOH.



PROTAC Synthesis Workflow







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Caption: Workflow for the three-step synthesis of a PROTAC.

This process typically involves:

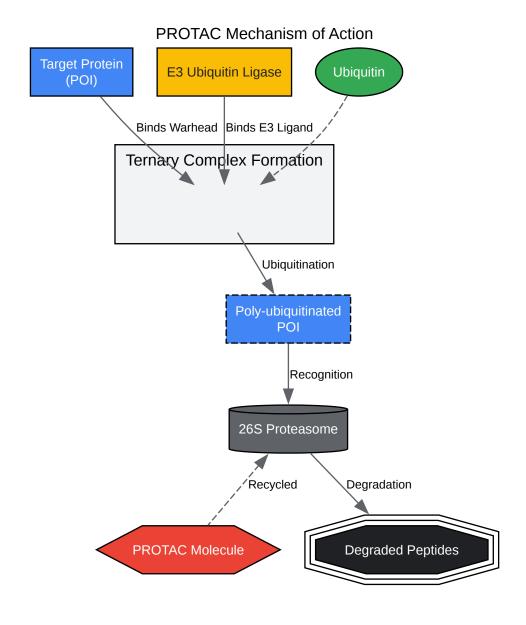


- Deprotection: The Boc protecting group is removed from the amine terminus of the PEG linker, commonly using an acid like trifluoroacetic acid (TFA).
- First Coupling: The newly exposed free amine is then coupled to the carboxylic acid group of a "warhead" molecule that binds to the target protein of interest. This reaction is often facilitated by coupling agents like EDC and NHS.
- Second Coupling: The carboxylic acid terminus of the PEG linker is activated (e.g., with HATU) and reacted with an amine group on the E3 ligase ligand to form the final PROTAC molecule.

PROTAC Mechanism of Action

Once synthesized, the PROTAC molecule facilitates the degradation of the target protein via the ubiquitin-proteasome system.





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Caption: PROTAC-mediated degradation of a target protein.

The key steps in the mechanism are:

- Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, bringing them into close proximity.
- Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.



- Proteasomal Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome into smaller peptides.
- Recycling: The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.

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